molecular formula C25H24O4 B14344295 Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester CAS No. 101492-20-0

Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester

Cat. No.: B14344295
CAS No.: 101492-20-0
M. Wt: 388.5 g/mol
InChI Key: FGTXHZFYAZHEGV-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a cyclopropane ring, an ethoxyphenyl group, and a phenoxyphenyl group. It is often used in the synthesis of various chemical products and has notable applications in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester typically involves several steps. One common method is the esterification of cyclopropanecarboxylic acid with 1-(4-ethoxyphenyl)-3-phenoxyphenylmethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and requires heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to achieving efficient production. Additionally, purification steps such as recrystallization or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol components. These components can then interact with various enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts .

Properties

CAS No.

101492-20-0

Molecular Formula

C25H24O4

Molecular Weight

388.5 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 1-(4-ethoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C25H24O4/c1-2-27-21-13-11-20(12-14-21)25(15-16-25)24(26)28-18-19-7-6-10-23(17-19)29-22-8-4-3-5-9-22/h3-14,17H,2,15-16,18H2,1H3

InChI Key

FGTXHZFYAZHEGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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